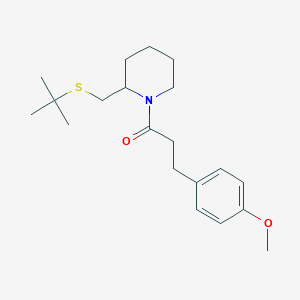

5-苄基-6-甲基-2-甲硫基-1H-嘧啶-4-酮

描述

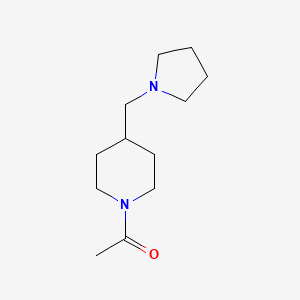

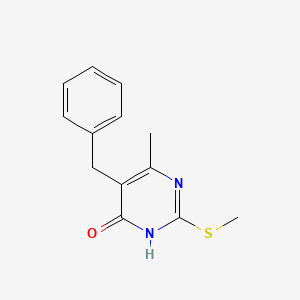

“5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one” is a chemical compound. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides, vitamins, and drugs .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one”, often involves the condensation of amines with carbonyl compounds . For instance, the regioselective synthesis of N2-substituted derivatives of 2-amino-6-benzyl-5-methylpyrimidin-4(3H)-one from 6-benzyl-5-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one has been investigated .科学研究应用

多态性和结构分析

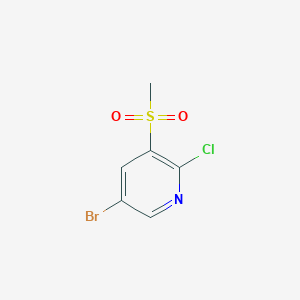

一项研究详细介绍了 4-氨基-2-(甲硫基)嘧啶-6(1H)-酮的苄基化和亚硝化,产生了包括 4-氨基-1-苄基-2-(甲硫基)嘧啶-6(1H)-酮在内的化合物。该化合物表现出多态性,两种形式表现出独特的氢键和 π-π 相互作用,有助于我们理解分子组装和晶体工程 (Glidewell, Low, Marchal, & Quesada, 2003)。

区域选择性合成

研究集中在嘧啶-4(3H)-酮的区域选择性合成上,包括所讨论化合物的衍生物。这些合成旨在使嘧啶环上的取代基模式多样化,促进探索具有潜在生物活性的新化学实体 (dos Santos et al., 2015)。

双重抑制活性

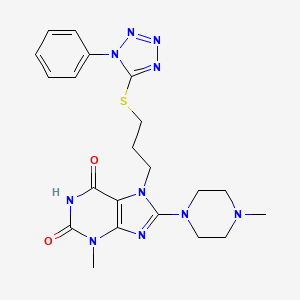

一项值得注意的研究合成了基于 2-氨基-4-氧代-5-芳基硫代-取代-6-甲基噻吩[2,3-d]嘧啶支架的化合物,研究了它们对胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的双重抑制活性。这项研究有助于开发针对癌症和其他需要调节叶酸途径的疾病的潜在疗法 (Gangjee, Qiu, Li, & Kisliuk, 2008)。

分子间堆积和分子设计

取代基对分子间相互作用的影响已通过合成吡唑并[3,4-d]嘧啶衍生物进行了探索。这些研究探讨了像苄基部分这样的庞大基团如何影响分子堆积和氢键,从而为药物和材料科学的分子设计原理提供了见解 (Avasthi et al., 2002)。

多米诺反应和化学转化

另一个研究领域涉及多米诺反应,其中含有嘧啶-4-基部分的化合物经历转化,导致产生新的化学结构。这项工作增加了从更简单的前体构建复杂分子的合成策略,可能使发现新的治疗剂成为可能 (Erkin & Ramsh, 2014)。

未来方向

The future directions for the study and application of “5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in medicine and other fields .

属性

IUPAC Name |

5-benzyl-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-9-11(8-10-6-4-3-5-7-10)12(16)15-13(14-9)17-2/h3-7H,8H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENAVOGIKPEVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2506658.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2506662.png)

![N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2506669.png)